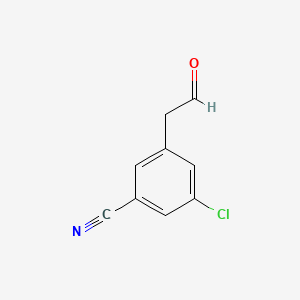
3-Chloro-5-(2-oxoethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2-oxoethyl)benzonitrile: is an organic compound with the molecular formula C9H6ClNO It is a derivative of benzonitrile, characterized by the presence of a chloro group at the third position and an oxoethyl group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2-oxoethyl)benzonitrile typically involves the chlorination of benzonitrile derivatives followed by the introduction of the oxoethyl group. One common method involves the reaction of 3-chlorobenzonitrile with ethyl chloroformate under basic conditions to introduce the oxoethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and subsequent functional group modification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Chloro-5-(2-oxoethyl)benzonitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-5-(2-oxoethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of nitrile and chloro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug development, particularly in the design of molecules with specific pharmacological activities. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its unique chemical properties make it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(2-oxoethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and oxoethyl groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
3-Chlorobenzonitrile: Lacks the oxoethyl group, making it less versatile in certain chemical reactions.
5-(2-Oxoethyl)benzonitrile: Lacks the chloro group, which may affect its reactivity and applications.
3-Chloro-5-methylbenzonitrile: Contains a methyl group instead of an oxoethyl group, leading to different chemical properties and applications.
Uniqueness: 3-Chloro-5-(2-oxoethyl)benzonitrile is unique due to the presence of both chloro and oxoethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C9H6ClNO |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
3-chloro-5-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C9H6ClNO/c10-9-4-7(1-2-12)3-8(5-9)6-11/h2-5H,1H2 |
Clave InChI |
QNUDHBJHOCXAQY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C#N)Cl)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


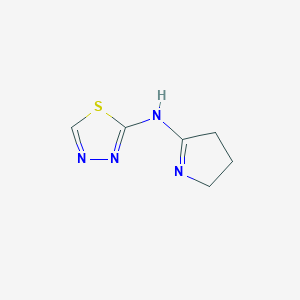
![Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13929620.png)
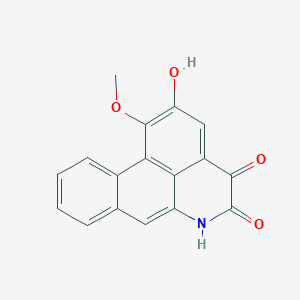
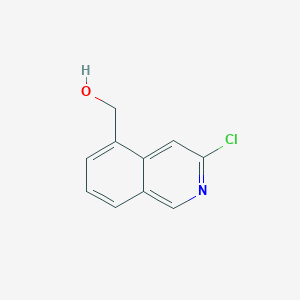
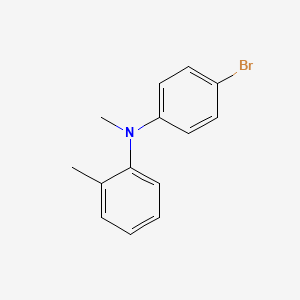
![Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)
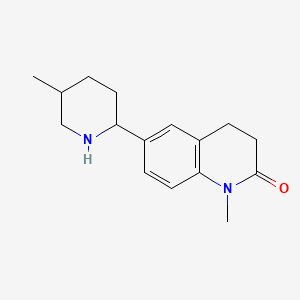
![14-Oxa-1,5-diazatetracyclo[7.7.1.02,8.013,17]heptadeca-2(8),9(17),10,12-tetraene;hydrochloride](/img/structure/B13929700.png)
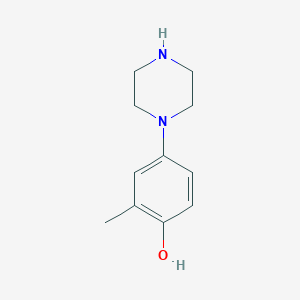
![4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline](/img/structure/B13929709.png)
![2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B13929723.png)
![2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B13929725.png)
![8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13929731.png)
